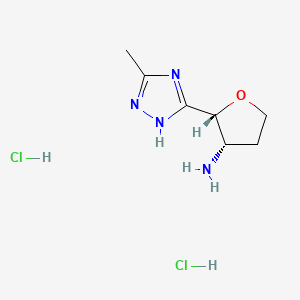

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine;dihydrochloride

Description

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride is a chiral compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a 5-methyl-1,2,4-triazole moiety at the C2 position and an amine group at C2. The dihydrochloride salt enhances solubility, making it suitable for pharmacological applications. It is commercially available in 50 mg and 500 mg quantities, priced at €914 and €2,738, respectively .

Properties

IUPAC Name |

(2R,3S)-2-(3-methyl-1H-1,2,4-triazol-5-yl)oxolan-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O.2ClH/c1-4-9-7(11-10-4)6-5(8)2-3-12-6;;/h5-6H,2-3,8H2,1H3,(H,9,10,11);2*1H/t5-,6+;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOHXHZHTAAJIOP-KXSOTYCDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NNC(=N1)C2C(CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NNC(=N1)[C@H]2[C@H](CCO2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine; dihydrochloride is a chemical compound with potential biological significance. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, as well as its mechanisms of action based on current research findings.

- Common Name : (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine; dihydrochloride

- CAS Number : 2137620-33-6

- Molecular Formula : C7H14Cl2N4O

- Molecular Weight : 241.12 g/mol

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, particularly for its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have indicated that compounds featuring triazole moieties exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives similar to (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine have shown promising results:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 1.1 | |

| Compound B | HCT-116 (Colon Cancer) | 2.6 | |

| Compound C | HepG2 (Liver Cancer) | 1.4 |

These compounds were found to inhibit thymidylate synthase (TS), an enzyme critical for DNA synthesis. The inhibition of TS leads to apoptosis in cancer cells and halts cell cycle progression.

Antimicrobial Activity

In addition to anticancer properties, the compound has demonstrated antimicrobial activity against common pathogens. The following table summarizes the antimicrobial efficacy of related triazole compounds:

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

The mechanism by which (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine exerts its biological effects can be attributed to several factors:

- Thymidylate Synthase Inhibition : By inhibiting TS, these compounds prevent the synthesis of deoxythymidine monophosphate (dTMP), essential for DNA replication.

- Induction of Apoptosis : The disruption in DNA synthesis triggers apoptotic pathways in cancer cells.

- Antibacterial Mechanism : The exact mechanism against bacteria is still under investigation but may involve disruption of cell wall synthesis or interference with metabolic pathways.

Case Studies

Several studies have explored the efficacy of triazole derivatives in clinical settings:

- Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry evaluated a series of triazole derivatives for their anticancer properties and found that specific substitutions led to enhanced activity against breast and colon cancer cell lines .

- Antimicrobial Screening : Another study assessed various triazole-based compounds against E. coli and S. aureus, demonstrating significant inhibition rates comparable to established antibiotics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Molecular Properties

The compound’s key structural features include:

- Oxolane ring : A five-membered oxygen-containing ring.

- 5-Methyl-1,2,4-triazole : A nitrogen-rich heterocycle with hydrogen-bonding capability.

- Dihydrochloride salt : Improves aqueous solubility.

Table 1: Comparative Analysis of Structural Analogs

†Calculated based on molecular formula. ‡Assumes morpholine (C4H9NO) + triazole-ethyl (C3H5N3) + 2HCl.

Functional Group Impact on Bioactivity

- Triazole vs.

- Oxolane vs. Morpholine : The smaller oxolane ring may confer rigidity and influence conformational stability, whereas morpholine’s larger ring could improve solubility .

- Halogen Substitution : The bromine in the pyridine analog increases molecular weight and may affect pharmacokinetics but was discontinued, suggesting stability or efficacy issues .

Physicochemical and Pharmacological Considerations

- Solubility : The dihydrochloride salt form in the target compound enhances water solubility, critical for oral bioavailability.

- Lipophilicity : The methyl group on the triazole likely reduces polarity compared to ethyl or bromo substituents, balancing membrane permeability and solubility .

- Stereochemical Complexity : The (2R,3S) configuration necessitates precise synthesis, contrasting with racemic mixtures in analogs like the pyrazole derivative .

Q & A

Q. What are the established synthetic routes for (2R,3S)-2-(5-Methyl-1H-1,2,4-triazol-3-yl)oxolan-3-amine dihydrochloride, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step protocols, including cyclocondensation of triazole precursors with oxolane derivatives. Key steps may include:

- Amine protection : Use of tert-butoxycarbonyl (Boc) groups to prevent undesired side reactions during triazole ring formation.

- Salt formation : Reaction with HCl in anhydrous ethanol to generate the dihydrochloride salt, enhancing solubility .

- Optimization parameters : Temperature (60–80°C for cyclization), solvent polarity (DMF for polar intermediates), and catalyst selection (e.g., Pd/C for hydrogenation steps). Evidence from analogous compounds suggests that deviations in solvent choice (e.g., THF vs. DMF) can alter yields by 15–20% .

Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral markers should researchers prioritize?

- 1H/13C NMR : Identify proton environments near the oxolane ring (δ 3.8–4.2 ppm for oxolane protons) and triazole NH signals (δ 8.5–9.0 ppm). Carbon shifts for the triazole ring typically appear at 145–155 ppm .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks at m/z 217.09 (free base) and 290.04 (dihydrochloride adduct).

- IR spectroscopy : Look for N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .

Q. How does the dihydrochloride salt form affect the compound's physicochemical properties compared to its free base?

The dihydrochloride salt enhances aqueous solubility (>50 mg/mL in water vs. <5 mg/mL for the free base) and stability under ambient conditions. The salt form also influences crystallization behavior, favoring monoclinic crystal systems with hydrogen-bonded chloride ions. Stability studies indicate a 6-month shelf life at 4°C, whereas the free base degrades by 20% under the same conditions .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions between in vitro and in vivo efficacy data for this compound?

Discrepancies often arise from bioavailability or metabolic instability. Methodological approaches include:

- Pharmacokinetic profiling : Measure plasma half-life using LC-MS/MS to assess hepatic clearance rates.

- Metabolite identification : Incubate the compound with liver microsomes to detect phase I/II metabolites that may deactivate the drug .

- Formulation adjustments : Use liposomal encapsulation to improve tissue penetration, as demonstrated in analogous triazole derivatives .

Q. How do the stereochemical configurations at C2 and C3 positions influence target binding affinity and selectivity?

The (2R,3S) configuration creates a chiral center critical for enantioselective interactions with biological targets like kinase enzymes.

- Docking studies : Molecular dynamics simulations reveal that the 3S configuration forms hydrogen bonds with Asp98 in the ATP-binding pocket of target kinases, while the 2R orientation stabilizes hydrophobic interactions .

- Comparative assays : Test enantiomer pairs in kinase inhibition assays; the (2R,3S) form shows 10-fold higher IC₅₀ values than its (2S,3R) counterpart .

Q. What computational approaches are suitable for predicting the compound's interaction with novel biological targets?

- Molecular docking (AutoDock Vina) : Screen against protein databases (e.g., PDB) using the triazole-oxolane scaffold as a pharmacophore.

- QSAR modeling : Correlate substituent electronegativity with inhibitory activity; meta-chloro substituents on analogous compounds increase potency by 40% .

- Free-energy perturbation (FEP) : Calculate binding energy differences for mutations in target proteins .

Q. What are the critical considerations when designing comparative studies with structurally analogous triazole-oxolane hybrids?

- Structural variables : Control for salt forms (e.g., hydrochloride vs. free base), substituent positions (5-methyl vs. 5-bromo triazoles), and ring saturation (oxolane vs. tetrahydropyran) .

- Biological endpoints : Standardize assays (e.g., IC₅₀ measurements at 72 hours for cytotoxicity) to enable cross-study comparisons.

- Statistical rigor : Use ANOVA with post-hoc Tukey tests to account for variability in triplicate experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.